N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3-chlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with phenyl isothiocyanate under basic conditions to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the thiadiazole ring and the presence of both chlorophenyl and phenyl groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H10ClN3OS |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-7-4-8-12(9-11)17-15(20)14-13(18-19-21-14)10-5-2-1-3-6-10/h1-9H,(H,17,20) |
InChI Key |
FTEJPPZNROKLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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